
3-Benzoylnaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoylnaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthalene ring system substituted with a benzoyl group at the 3-position and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoylnaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting 3-benzoylnaphthalene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the reaction of the compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
化学反応の分析
Types of Reactions
3-Benzoylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Electrophiles such as halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Benzoylnaphthalene-2-carboxylic acid.
Reduction: 3-Benzoylnaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Benzoylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Benzoylnaphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzoyl and naphthalene moieties may also contribute to its overall activity by influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-Benzoylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Benzoylnaphthalene-1-carbaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and properties.
3-Benzoyl-1-naphthaldehyde: Another isomer with distinct chemical behavior.
Uniqueness
3-Benzoylnaphthalene-2-carbaldehyde is unique due to the specific positioning of the benzoyl and aldehyde groups on the naphthalene ring. This arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
129762-84-1 |
|---|---|
分子式 |
C18H12O2 |
分子量 |
260.3 g/mol |
IUPAC名 |
3-benzoylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-12-16-10-14-8-4-5-9-15(14)11-17(16)18(20)13-6-2-1-3-7-13/h1-12H |
InChIキー |
FVJHINCGSCXFFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


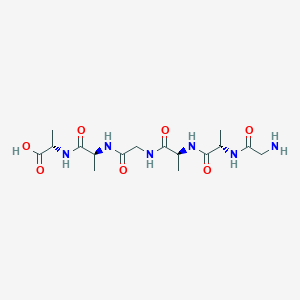
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
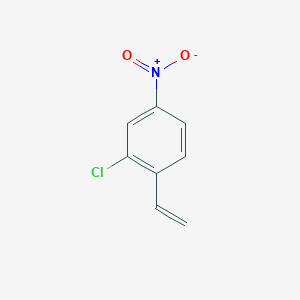
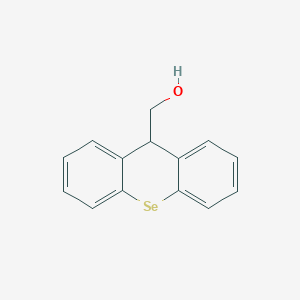
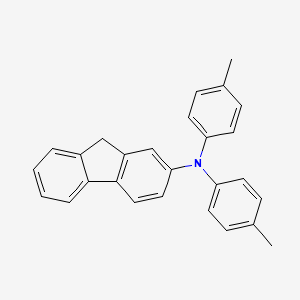
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

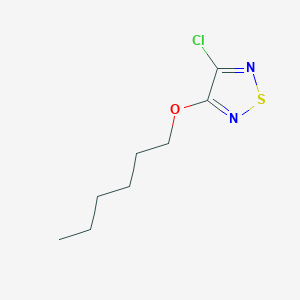
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
